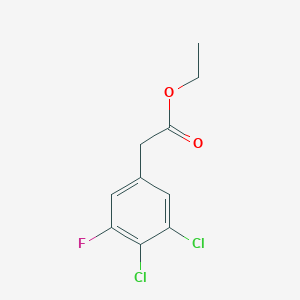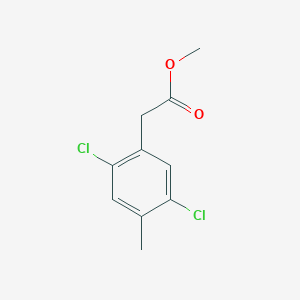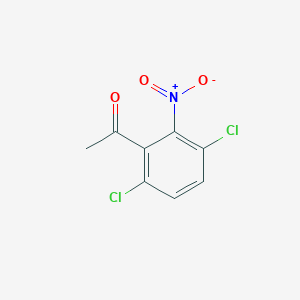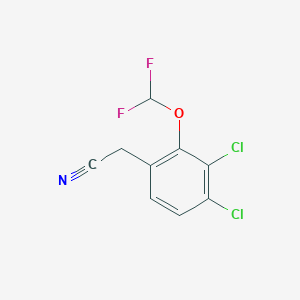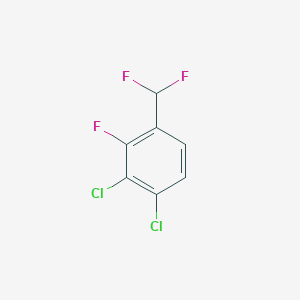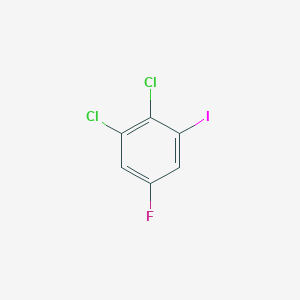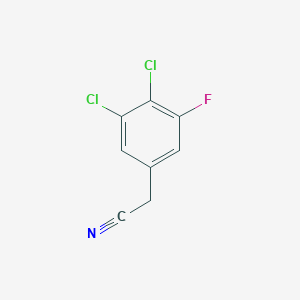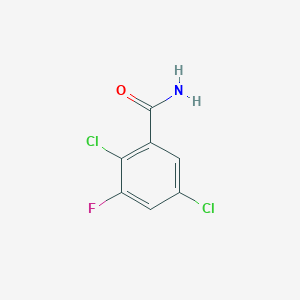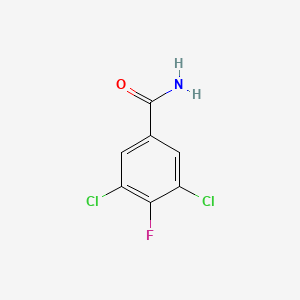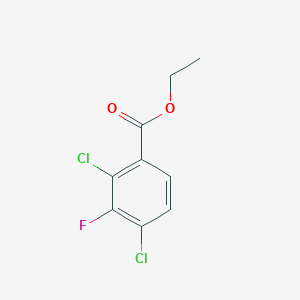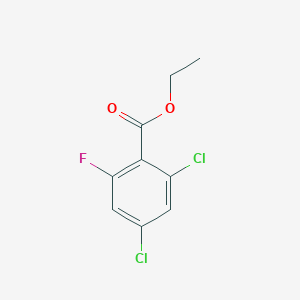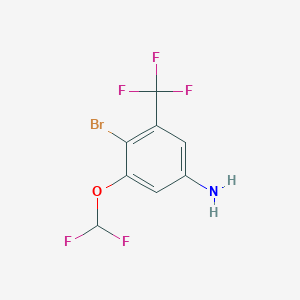
4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline
Übersicht
Beschreibung
4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline, also known as 4-Bromo-3-(DFMO)-5-(TFMA), is an aniline derivative that has been studied for its potential applications in scientific research and laboratory experiments. 4-Bromo-3-(DFMO)-5-(TFMA) is a versatile compound that can be used as a reagent for various chemical reactions and as a substrate for enzyme-catalyzed reactions. It also has potential applications in medicinal chemistry, as it has been found to exhibit anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) has been studied for its potential applications in scientific research. It has been found to be a useful reagent for various chemical reactions, such as the synthesis of aryl and heteroaryl amines, as well as the synthesis of new heterocyclic compounds. It has also been studied as a substrate for enzyme-catalyzed reactions, such as the synthesis of novel peptides and peptidomimetics.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) is not yet fully understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed to be a substrate for certain enzymes, such as the cytochrome P450 (CYP) family of enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) has been found to exhibit anti-inflammatory and anti-cancer properties. In vitro studies have shown that the compound can inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are both involved in the production of pro-inflammatory mediators. It has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in the treatment of certain types of cancers.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) in laboratory experiments is that it is a relatively inexpensive and readily available compound. It is also a versatile reagent that can be used for a variety of chemical reactions and as a substrate for enzyme-catalyzed reactions. However, it is important to note that the compound has not been extensively studied, and its effects on humans and animals are not yet fully understood. Therefore, caution should be exercised when using this compound in experiments.
Zukünftige Richtungen
The potential applications of 4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) in scientific research and laboratory experiments are still largely unexplored. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential applications in medicinal chemistry. In addition, further studies are needed to determine the optimal conditions for the synthesis of the compound, as well as the optimal conditions for its use in various chemical reactions and enzyme-catalyzed reactions. Finally, further research is needed to determine the potential toxicity of the compound and its potential side effects.
Eigenschaften
IUPAC Name |
4-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-6-4(8(12,13)14)1-3(15)2-5(6)16-7(10)11/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDXJIAPPZDASV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



